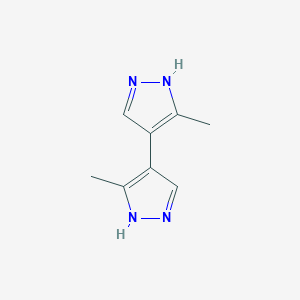
2,5-Di(pyridin-4-yl)thiophene
Vue d'ensemble
Description
2,5-Di(pyridin-4-yl)thiophene is an organic compound with the molecular formula C14H10N2S. It consists of a thiophene ring substituted at the 2 and 5 positions with pyridin-4-yl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Di(pyridin-4-yl)thiophene can be synthesized through several methods. One common approach involves the sulfur heterocyclization of 1,4-dicarbonyl intermediates with sulfurating reagents such as phosphorus pentasulfide (P2S5), hydrogen sulfide (H2S) in the presence of hydrochloric acid (HCl), or Lawesson’s reagent . Another method includes the metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide (NaHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(pyridin-4-yl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Applications De Recherche Scientifique
2,5-Di(pyridin-4-yl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 2,5-Di(pyridin-4-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can engage in π-π stacking interactions and hydrogen bonding due to the presence of the pyridine rings. These interactions can influence its binding affinity and specificity towards biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethylthiophene
- 2,5-Dibromothiophene
- 2,5-Dichlorothiophene
- 3,4-Dimethoxythiophene
- 3,4-Ethylenedioxythiophene (EDOT)
Uniqueness
2,5-Di(pyridin-4-yl)thiophene is unique due to the presence of pyridine rings, which enhance its electronic properties and potential for forming coordination complexes. This makes it particularly valuable in the development of metal-organic frameworks (MOFs) and other advanced materials .
Propriétés
IUPAC Name |
4-(5-pyridin-4-ylthiophen-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQPWBWBAUMDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B8244194.png)


![4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile](/img/structure/B8244214.png)


![4-[4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B8244239.png)
![5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244240.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B8244255.png)

![[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid](/img/structure/B8244262.png)
![Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate](/img/structure/B8244274.png)
